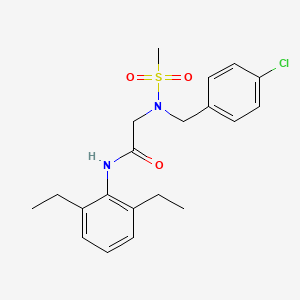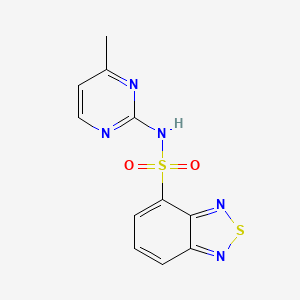
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one
Overview
Description
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as MNTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNTB belongs to the thiazole family of compounds and has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of nucleic acid synthesis and ultimately cell death. 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Inhibition of Akt leads to the activation of pro-apoptotic pathways, resulting in cell death.
Biochemical and Physiological Effects:
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have anti-inflammatory activity, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been found to have antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its broad-spectrum activity against a range of pathogens, including bacteria, fungi, and cancer cells. This makes it a potentially useful therapeutic agent for the treatment of a variety of diseases. However, one limitation of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of novel formulations or delivery methods that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one with enhanced therapeutic potential. Finally, there is potential for the use of 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one as a lead compound in the development of new classes of antimicrobial and anticancer agents.
Scientific Research Applications
2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 2-(methylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(4-nitrophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-17-11-12-9(10(14)18-11)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQSGIRZNDAME-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)
![4-(ethylsulfonyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4655863.png)
![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4655886.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4655890.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)
![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4655929.png)
![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655938.png)
![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)